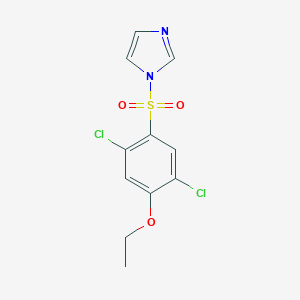

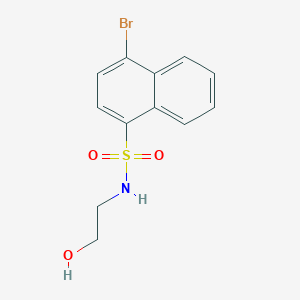

![molecular formula C19H23FN2O3S B245647 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine, also known as EF5, is a chemical compound that has gained significant attention in the field of scientific research. EF5 is a hypoxia marker that is utilized to identify hypoxic regions within tumors and tissues. Hypoxia refers to a condition in which the oxygen supply to a tissue or organ is inadequate. Hypoxic regions within tumors are known to be resistant to radiation therapy and chemotherapy, making them a major challenge in cancer treatment. EF5 has been extensively studied for its ability to identify and target hypoxic regions, making it a valuable tool in cancer research.

Mechanism of Action

1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine works by binding to proteins that are expressed under hypoxic conditions. The binding of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine to these proteins allows for the identification of hypoxic regions within tumors. Once identified, these regions can be targeted for treatment using radiation therapy or chemotherapy.

Biochemical and Physiological Effects:

1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to have minimal toxicity and is well-tolerated in animal models. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine is metabolized in the liver and excreted in the urine. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has no known physiological effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine in lab experiments include its ability to identify hypoxic regions within tumors, its minimal toxicity, and its well-tolerated nature in animal models. The limitations of using 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.

Future Directions

1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has the potential to be used in clinical trials to evaluate the efficacy of new cancer treatments. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine can also be modified to improve its binding affinity to hypoxic proteins, making it an even more effective hypoxia marker. Additionally, 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine can be used in combination with other imaging techniques to improve the accuracy of tumor imaging. Further research is needed to fully understand the potential applications of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine in cancer research.

Synthesis Methods

1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine can be synthesized using a multi-step process that involves the reaction of 1-(4-ethylphenyl)piperazine with 5-fluoro-2-methoxybenzenesulfonyl chloride. The reaction yields 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine as a white solid that can be purified using chromatography techniques. The synthesis of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its ability to identify hypoxic regions within tumors. Hypoxic regions are known to be resistant to radiation therapy and chemotherapy, making them a major challenge in cancer treatment. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine is used as a hypoxia marker to identify these regions and target them for treatment. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has also been used in preclinical studies to evaluate the efficacy of new cancer treatments. The ability of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine to identify hypoxic regions within tumors has made it a valuable tool in cancer research.

properties

Molecular Formula |

C19H23FN2O3S |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |

InChI |

InChI=1S/C19H23FN2O3S/c1-3-15-4-7-17(8-5-15)21-10-12-22(13-11-21)26(23,24)19-14-16(20)6-9-18(19)25-2/h4-9,14H,3,10-13H2,1-2H3 |

InChI Key |

HABPVNJLPUVTDQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)

![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)

![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)

![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)

![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)

![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)